
trans-4-Octene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
trans-4-Octene: is an acyclic olefin with the molecular formula C₈H₁₆ . It is a type of alkene, characterized by the presence of a carbon-carbon double bond. The “trans” prefix indicates that the hydrogen atoms attached to the carbon atoms involved in the double bond are on opposite sides, giving the molecule a more linear structure. This compound is used in various chemical reactions and industrial applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Dehydrohalogenation of 4-Octyl Halides: One common method involves the dehydrohalogenation of 4-octyl halides using a strong base such as potassium hydroxide or sodium hydroxide. The reaction is typically carried out in an alcoholic solvent under reflux conditions.
Catalytic Hydrogenation of 4-Octyne: Another method involves the partial hydrogenation of 4-octyne using a Lindlar catalyst, which selectively hydrogenates the triple bond to a double bond without further reducing it to a single bond.
Industrial Production Methods: Industrial production of trans-4-octene often involves the catalytic dehydrogenation of octane. This process uses a metal catalyst, such as platinum or palladium, at high temperatures to remove hydrogen atoms from octane, forming the double bond characteristic of alkenes.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: trans-4-Octene can undergo oxidation reactions to form various oxygenated products. For example, it can be oxidized to form epoxides using peracids.
Reduction: It can be reduced to octane using hydrogen gas in the presence of a metal catalyst.
Substitution: this compound can undergo halogenation reactions where halogens such as chlorine or bromine add across the double bond to form dihalides.
Common Reagents and Conditions:
Oxidation: Peracids (e.g., m-chloroperoxybenzoic acid) under mild conditions.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Halogens (e.g., chlorine or bromine) in the presence of light or a radical initiator.
Major Products:
Epoxides: from oxidation.
Octane: from reduction.
Dihalides: from halogenation.
Applications De Recherche Scientifique
Chemistry:
- Used as a starting material in the synthesis of various organic compounds.
- Employed in the study of reaction mechanisms and kinetics.
Biology and Medicine:
- Investigated for its potential use in the synthesis of biologically active molecules.
- Used in the study of lipid metabolism and related biochemical pathways.
Industry:
- Utilized in the production of polymers and other industrial chemicals.
- Acts as an intermediate in the synthesis of fragrances and flavoring agents.
Mécanisme D'action
The mechanism of action of trans-4-octene in chemical reactions typically involves the interaction of the double bond with various reagents. For example, in oxidation reactions, the double bond reacts with peracids to form an epoxide intermediate. In reduction reactions, the double bond is hydrogenated to form a single bond, converting the alkene to an alkane. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparaison Avec Des Composés Similaires
- trans-2-Octene
- trans-3-Octene
- cis-4-Octene
Comparison:
- trans-2-Octene and trans-3-Octene have the double bond located at different positions along the carbon chain, which can affect their reactivity and physical properties.
- cis-4-Octene has the same carbon chain length and double bond position as trans-4-octene, but the hydrogen atoms are on the same side of the double bond, resulting in different physical properties and reactivity.
Uniqueness: this compound’s linear structure due to the trans configuration provides it with distinct physical properties, such as a higher boiling point compared to its cis isomer. This configuration also influences its reactivity in various chemical reactions, making it a valuable compound in both research and industrial applications.
Propriétés
Numéro CAS |
592-99-4 |
|---|---|
Formule moléculaire |
C8H16 |
Poids moléculaire |
112.21 g/mol |
Nom IUPAC |
oct-4-ene |
InChI |
InChI=1S/C8H16/c1-3-5-7-8-6-4-2/h7-8H,3-6H2,1-2H3 |
Clé InChI |
IRUCBBFNLDIMIK-UHFFFAOYSA-N |
SMILES |
CCCC=CCCC |
SMILES isomérique |
CCC/C=C/CCC |
SMILES canonique |
CCCC=CCCC |
Point d'ébullition |
125.75 °C |
melting_point |
-104.35 °C |
| 14850-23-8 68526-54-5 592-99-4 |
|
Description physique |
Liquid |
Pictogrammes |
Flammable; Health Hazard |
Pression de vapeur |
17.84 mmHg |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


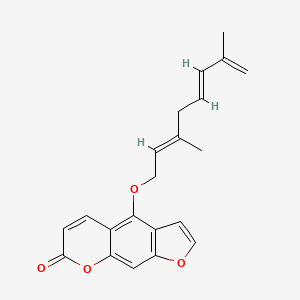
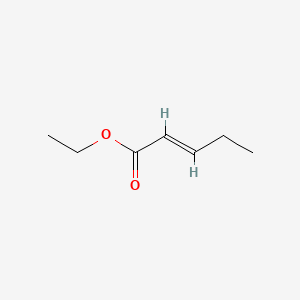
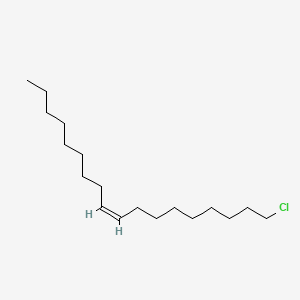
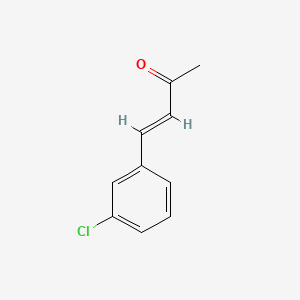
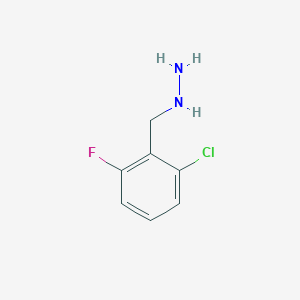
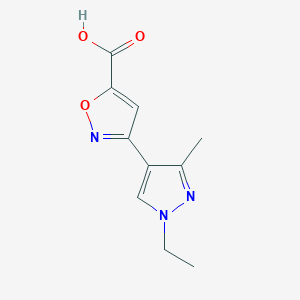

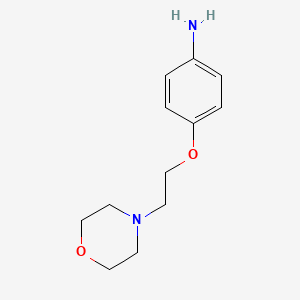
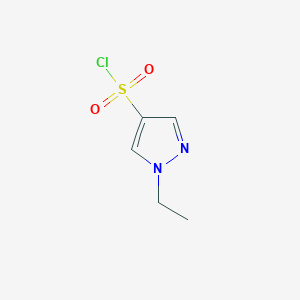
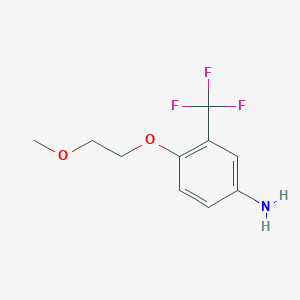
![[1-(2-Chloro-phenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]-acetic acid](/img/structure/B1353200.png)
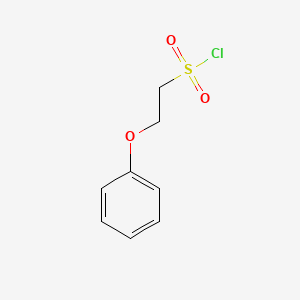
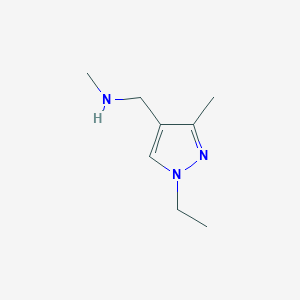
![3-ethyl-1H-imidazo[4,5-b]pyridin-2-one](/img/structure/B1353210.png)
